molecular formula C10H10N4 B2867804 4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine CAS No. 2309708-46-9

4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine

Cat. No. B2867804
M. Wt: 186.218
InChI Key: BBHDACVNKXOAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine” is a compound that contains a pyrido[3,4-d]pyrimidine core structure, which is a type of fused pyrimidine ring system. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[3,4-d]pyrimidine ring fused with an azetidine ring. The exact structure would depend on the position and nature of any additional substituents .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyrimidine and azetidine rings. Pyrimidines can undergo a variety of reactions, including nucleophilic substitution, reduction, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar or nonpolar groups, the size and shape of the molecule, and the presence of any chiral centers.

Scientific Research Applications

  • Antimicrobial and Antitubercular Activities : A study synthesized new pyrimidine-azetidinone analogues, examining their antimicrobial activity against bacterial and fungal strains, and in vitro antituberculosis activity against Mycobacterium tuberculosis. These findings suggest potential in designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

  • Potential Inhibition of Cancer-Related Enzymes : Compounds derived from pyrido[4,3-d]pyrimidines, structurally related to 4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine, have been shown to have inhibitory properties against enzymes like epidermal growth factor receptor tyrosine kinase, relevant to cancer research (Fesenko & Shutalev, 2013).

  • Photodynamic Therapy in Skin Cancer : Another research indicated the potential use of azetidin intermediates in photodynamic therapy for skin cancer by studying cyclobutane pyrimidine dimers (Biointerface Research in Applied Chemistry, 2020).

  • Antibacterial and β-Lactamase Inhibitory Properties : A study synthesized novel fused β-lactams, which exhibited weak β-lactamase inhibitory properties and were antibacterially inactive. This highlights a potential avenue for developing new antibacterial agents (Davies & Pearson, 1981).

  • Applications in Optoelectronic Devices : A study on bipolar luminescent materials containing pyrimidine terminals showed that these compounds, which include 4-monosubstituted pyrimidines, exhibit bright fluorescence with excellent quantum yields. This suggests potential applications in optoelectronic devices (Weng et al., 2013).

  • Potential Antiviral Agents : The enantiospecific synthesis of azetidin-1-yl pyrimidine nucleosides, a new class of nucleoside analogs, was explored for potential antiviral applications (Hosono et al., 1994).

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as the development of new synthetic routes and derivatives .

properties

IUPAC Name

4-(azetidin-1-yl)pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-4-14(5-1)10-8-2-3-11-6-9(8)12-7-13-10/h2-3,6-7H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHDACVNKXOAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NC=NC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{Pyrido[3,4-d]pyrimidin-4-yl}azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.